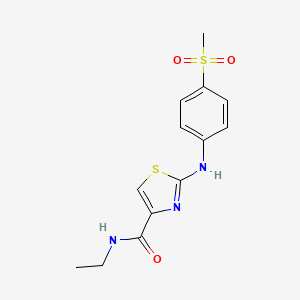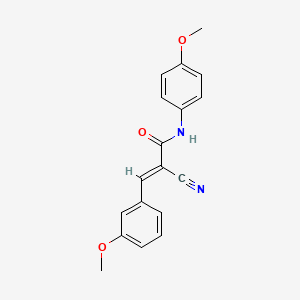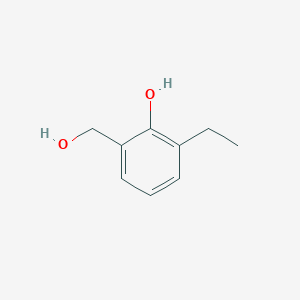
2-Ethyl-6-(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-(hydroxymethyl)phenol is a chemical compound with the CAS Number: 68658-11-7. It has a molecular weight of 152.19 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12O2/c1-2-7-4-3-5-8 (6-10)9 (7)11/h3-5,10-11H,2,6H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at normal temperatures . Detailed physical and chemical properties such as melting point, boiling point, solubility in water, pKa, and Log P are not provided in the search results.Aplicaciones Científicas De Investigación
Antioxidant Activity and Chemical Synthesis
Phenolic compounds, including derivatives similar to 2-Ethyl-6-(hydroxymethyl)phenol, have been extensively studied for their antioxidant activities. For example, research demonstrates that the presence of methoxy and phenolic hydroxyl groups significantly enhances the antioxidant activities of phenolic acids. This enhancement is attributable to the electron donation ability of functional groups and their impact on various antioxidant mechanisms, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) (Chen et al., 2020). Furthermore, these compounds' roles in chemoselective polymerization processes, as evidenced by the polymerization of phenol derivatives using peroxidase catalysts, illustrate their significance in creating highly reactive polymers with potential for various applications (Uyama et al., 1998).
Photocatalysis and Environmental Applications
Phenolic structures are pivotal in photocatalysis, an area of growing importance for environmental remediation, including water treatment. The study on Fe-Based Metal–Organic Frameworks (MOFs) for photocatalytic benzene hydroxylation to phenol underlines the potential of phenolic compounds in sustainable chemical synthesis powered by solar energy. These MOFs exhibit high selectivity and efficiency, promising for industrial phenol production (Wang et al., 2015). Additionally, the research on direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes demonstrates the role of phenolic compounds in developing more efficient and selective catalytic processes (Morimoto et al., 2015).
Structural and Functional Studies
The investigation of molecular structures and density functional modeling of phenol derivatives provides insights into the physicochemical properties and potential applications of these compounds in materials science and pharmaceutical research. Studies such as those on 2-[(E)-2-(4-hydroxyphenyl)ethyliminomethyl]phenol showcase the importance of structural analyses in understanding the reactivity and functionality of phenolic compounds, paving the way for novel applications (Zeyrek et al., 2015).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Ethyl-6-(hydroxymethyl)phenol are not mentioned in the search results, there is ongoing research into the biosynthesis of unusual floral volatiles and blends involved in orchid pollination by deception . This suggests potential future research directions in understanding the biosynthesis of phenolic compounds and their ecological roles.
Mecanismo De Acción
Target of Action
This compound is a derivative of phenol, which is known to have a broad range of targets due to its antiseptic and disinfectant properties . .
Mode of Action
Phenol, a related compound, is known to act as a potent proteolytic agent, dissolving tissue on contact via proteolysis
Biochemical Pathways
Phenolic compounds, in general, are known to be involved in a variety of biochemical pathways, including the shikimate pathway for the biosynthesis of phenolic acids . .
Result of Action
As a derivative of phenol, it may share some of phenol’s known effects, such as its antiseptic and disinfectant properties . .
Propiedades
IUPAC Name |
2-ethyl-6-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5,10-11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQISZAVSZJHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


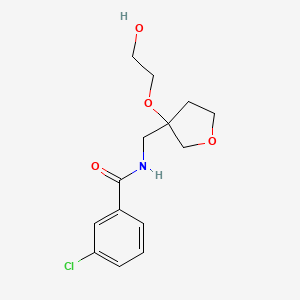
![4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2615540.png)
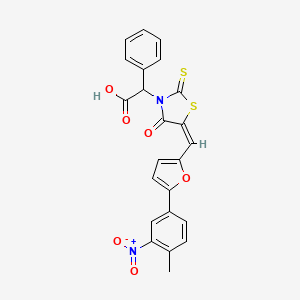
![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)
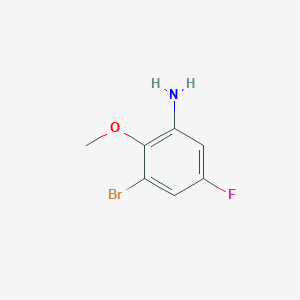
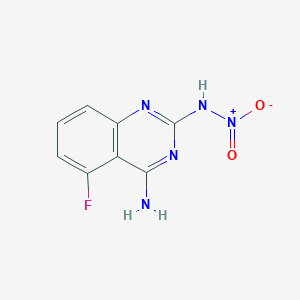
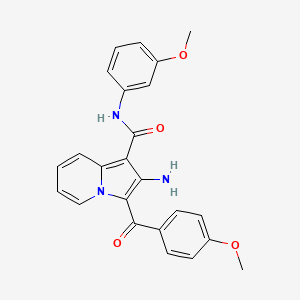
![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)
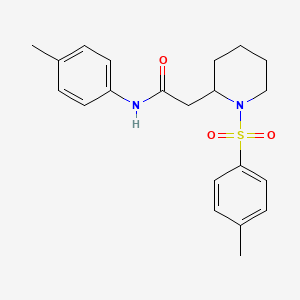
![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/no-structure.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)
